Thalidomide-5'-O-C4-acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18N2O7 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
InChI |
InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24) |
InChI Key |
OGCVLNRVXVCTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Thalidomide 5 O C4 Acid
Interaction with Cereblon (CRBN) and the CRL4CRBN E3 Ubiquitin Ligase Complex
Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), exert their biological effects by directly targeting Cereblon (CRBN). nih.govrsc.org CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). nih.govrsc.org This complex, which also includes Damage-specific DNA-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of cullins-1 (Roc1), is a key component of the ubiquitin-proteasome system, responsible for marking proteins for degradation. nih.gov The binding of a ligand like thalidomide to CRBN allosterically modifies the ligase complex, altering its substrate specificity. nih.govrsc.org
Elucidation of Binding Mode and Affinity to CRBN
While specific binding affinity data for Thalidomide-5'-O-C4-acid is not available, the binding of thalidomide itself to CRBN has been extensively studied. The interaction is stereospecific, with the (S)-enantiomer of thalidomide showing an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.govresearchgate.net
The core of the interaction occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. rsc.org Key features of this binding include:
Glutarimide (B196013) Moiety: The glutarimide ring of thalidomide is essential for binding and inserts into a "tri-Trp" pocket formed by three tryptophan residues (W380, W386, W400) in human CRBN. rsc.orgresearchgate.net
Hydrogen Bonds: Two crucial hydrogen bonds form between the glutarimide ring and the protein backbone of CRBN. researchgate.net
Phthalimide (B116566) Moiety: The phthalimide portion of the molecule is solvent-exposed, protruding from the binding pocket. rsc.orgnih.gov This exposure is critical as it allows for the recruitment of neosubstrates and is the site where linkers, such as a C4-acid linker, are attached to create bifunctional molecules like PROTACs.
Bulky modifications to the glutarimide ring can abolish CRBN binding due to steric hindrance, whereas modifications at the phthalimide ring are generally tolerated and form the basis for the diverse activities of thalidomide analogs and PROTACs. researchgate.netnih.gov
Table 1: Comparative Binding Affinities of IMiDs to CRBN (Note: Data is for parent compounds, not this compound)
| Compound | Reported Binding Affinity (Kd) to CRBN | Reference |
| (S)-Thalidomide | ~10-fold stronger than (R)-thalidomide | nih.govresearchgate.net |
| Lenalidomide (B1683929) | Stronger than Thalidomide | nih.gov |
| Pomalidomide (B1683931) | Stronger than Lenalidomide and Thalidomide | nih.gov |
Ligand-Induced Neosubstrate Recruitment and Subsequent Degradation
The binding of a thalidomide-based ligand to CRBN creates a novel protein-protein interaction surface on the E3 ligase complex. rsc.org This new surface enables the recognition and binding of proteins that are not endogenous substrates of CRBN, termed "neosubstrates." nih.govrsc.org Once recruited to the CRL4CRBN complex, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. rsc.org The specific set of neosubstrates degraded depends on the precise chemical structure of the CRBN-binding ligand. nih.govnih.gov
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a hallmark mechanism of action for the therapeutic effects of IMiDs like lenalidomide and pomalidomide in multiple myeloma. researchgate.net While thalidomide is a weaker inducer of their degradation compared to its more potent analogs, the fundamental mechanism is the same. nih.gov The drug acts as a "molecular glue" between CRBN and a C2H2 zinc finger domain on IKZF1 or IKZF3, leading to their ubiquitination and destruction. rsc.orgresearchgate.net This degradation results in anti-proliferative effects in myeloma cells and immunomodulatory effects, such as enhanced T-cell activation. researchgate.net
Modulation of Other CRBN Neosubstrates (e.g., SALL4, PLZF)
Research has identified several other neosubstrates whose degradation is induced by thalidomide and is linked to its teratogenic effects.
SALL4 (Spalt Like Transcription Factor 4): The degradation of SALL4 is considered a key event in thalidomide-induced birth defects, such as phocomelia. researchgate.net Heterozygous loss-of-function mutations in the SALL4 gene cause syndromes that phenocopy the developmental abnormalities seen with thalidomide exposure. researchgate.net The species-specificity of thalidomide's teratogenicity is linked to sequence variations in SALL4; it is degraded in susceptible species like humans and rabbits but not in resistant species like mice. researchgate.net
PLZF (Promyelocytic Leukaemia Zinc Finger): PLZF has also been identified as a CRBN neosubstrate degraded in a thalidomide-dependent manner. nih.govembopress.org Studies in chicken embryos, a species susceptible to thalidomide's effects, show that thalidomide and its metabolite 5-hydroxythalidomide (B1239145) induce PLZF degradation, leading to abnormal limb development. embopress.orgnih.gov In this model, PLZF degradation was observed while SALL4 levels remained unchanged, suggesting PLZF is a critical mediator of teratogenicity in this system. embopress.org
Table 2: Key Neosubstrates of Thalidomide and its Analogs
| Neosubstrate | Associated Compound(s) | Primary Biological Outcome | Reference |
| IKZF1 / IKZF3 | Lenalidomide, Pomalidomide | Anti-myeloma, Immunomodulation | researchgate.net |
| SALL4 | Thalidomide | Teratogenicity | researchgate.net |
| PLZF | Thalidomide, 5-hydroxythalidomide | Teratogenicity | nih.govembopress.org |
| CK1α | Lenalidomide | Anti-MDS (del(5q)) Effect | rsc.org |
| GSPT1 | CC-885 | Anti-cancer | nih.gov |
Role of the C4-Acid Linker in Neosubstrate Specificity and Degradation Efficiency
Specific data on how a C4-acid linker on this compound influences neosubstrate specificity is not available. However, based on the established principles of PROTAC technology, the role of the linker is paramount.
In the context of a PROTAC, the thalidomide moiety serves as the "degron," the part of the molecule that binds to the E3 ligase. medchemexpress.com The C4-acid linker acts as a flexible bridge connecting the degron to a separate ligand designed to bind to a specific protein of interest (the target protein). The nature, length, and attachment point of the linker are critical for determining whether a stable and productive ternary complex (E3 ligase-PROTAC-Target Protein) can form. nih.gov This ternary complex formation is essential for the subsequent ubiquitination and degradation of the target protein. medchemexpress.com
The carboxylic acid terminus of the linker provides a reactive handle for chemical conjugation to a target-protein-binding ligand, typically via an amide bond formation. Therefore, this compound is best understood as a building block for creating PROTACs, where its "neosubstrate" would be the protein targeted by the ligand attached to the C4-acid linker. medchemexpress.com
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Structural Determinants for CRBN Binding and Neosubstrate Specificity
The binding of thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), is a critical event that triggers the recruitment and degradation of non-native proteins, known as neosubstrates. rsc.org This mechanism is central to the therapeutic effects of these compounds. rsc.org The interaction acts as a "molecular glue," physically linking CRBN and the neosubstrate. rsc.orgrsc.org
Influence of the C4-Acid Chain Length and Functionalization
The length and functionalization of the C4-acid chain on the phthalimide (B116566) ring of thalidomide analogs play a significant role in their interaction with CRBN and the subsequent degradation of neosubstrates. While specific data on "Thalidomide-5'-O-C4-acid" is limited in the provided results, the general principles of modifying the phthaloyl ring at the C4 position are informative.
The addition of groups at the C4 position of the phthaloyl ring can influence the potency of TNF-α inhibition. For instance, an amino group substitution at the C4 position of thalidomide results in more potent inhibition of TNF-α. encyclopedia.pub This suggests that modifications at this position, including the introduction of a C4-acid chain, can significantly modulate biological activity. The use of C4 linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) based on pomalidomide (B1683931), a thalidomide analog, further highlights the importance of this position for creating bifunctional molecules that can recruit specific proteins for degradation. medchemexpress.commedchemexpress.comimmunomart.com
Role of the Oxygen Linkage at the 5'-Position
The presence of an oxygen atom at the 5'-position of the phthaloyl ring has been shown to be a critical factor in the activity of thalidomide analogs. Studies have indicated that analogs with an oxygen atom attached directly to the C5 position of the phthaloyl ring exhibit increased inhibitory effects compared to thalidomide. encyclopedia.pub
One of the primary metabolites of thalidomide is 5-hydroxythalidomide (B1239145), formed by the hydroxylation of the phthalimide ring. nih.govnih.gov This metabolite has been shown to have biological activity, including the ability to induce the degradation of the neosubstrate PLZF, which is implicated in thalidomide's teratogenic effects. nih.govembopress.org This highlights the significance of oxygenation at this position for modulating the substrate specificity of CRBN.
Furthermore, another metabolite, 5'-hydroxythalidomide, formed by hydroxylation of the glutarimide (B196013) ring, also demonstrates biological activity, specifically moderate anti-angiogenic effects at high concentrations in rat aortic ring assays. nih.gov This suggests that hydroxylation at different positions can lead to distinct biological outcomes.
Correlation Between Structural Modifications and Preclinical Biological Activities
Structural modifications to the thalidomide scaffold have a direct impact on the preclinical biological activities of the resulting analogs, including their anti-inflammatory and anti-angiogenic properties.
Impact on Anti-inflammatory Potency
Thalidomide and its analogs are known for their immunomodulatory and anti-inflammatory effects, which are partly attributed to the inhibition of tumor necrosis factor-alpha (TNF-α). researchgate.netdrugbank.comclinexprheumatol.org Modifications to the thalidomide structure can significantly alter this anti-inflammatory potency.
For instance, the introduction of an amino group at the C4 position of the phthaloyl ring leads to analogs with much more potent TNF-α inhibitory activity compared to thalidomide itself. encyclopedia.pub This demonstrates that even small changes to the phthalimide moiety can have a profound effect on anti-inflammatory properties. The mechanism of this enhanced activity is believed to be independent of PDE4 inhibition. encyclopedia.pub
Furthermore, various thalidomide analogs have been synthesized and tested for their anti-inflammatory effects. Some dithiocarbamate (B8719985) and dithioate analogs of thalidomide have shown more pronounced anti-inflammatory activities than the parent compound, including potent inhibition of TNF-α and nitric oxide (NO) production. nih.gov These findings underscore the potential for designing novel thalidomide-based compounds with superior anti-inflammatory profiles through targeted structural modifications.
| Compound/Analog | Effect on Inflammatory Markers | Reference |
| Thalidomide | Inhibits TNF-α production | researchgate.netdrugbank.comclinexprheumatol.org |
| C4-Amino Thalidomide Analog | More potent TNF-α inhibition than thalidomide | encyclopedia.pub |
| Thalidomide Dithiocarbamate Analog 1 | Potent inhibitor of TNF-α production | nih.gov |
| Thalidomide Dithiocarbamate Analog 5 | Potent inhibitor of both TNF-α and NO | nih.gov |
| Thalidomide Dithioate Analog 2 | Pronounced inhibitory effect on NF-κB-P65 production | nih.gov |
Effect on Anti-angiogenic Efficacy
The anti-angiogenic properties of thalidomide and its analogs are a key component of their therapeutic utility, particularly in the context of cancer treatment. sgul.ac.uknih.govfrontiersin.org Structural modifications have been shown to modulate this anti-angiogenic efficacy.
Studies have demonstrated that certain thalidomide analogs exhibit greater anti-angiogenic potency than the parent drug. sgul.ac.uk For example, the thalidomide metabolite 5'-hydroxythalidomide has been found to possess moderate anti-angiogenic activity in a rat aortic ring assay, although this effect was not observed in a human saphenous vein model, suggesting potential species specificity. nih.gov
The development of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which are analogs of thalidomide, has led to compounds with enhanced anti-angiogenic activity. encyclopedia.pubnih.gov These analogs have been shown to be 2-3 times more potent than thalidomide in various in vivo anti-angiogenesis assays. encyclopedia.pub The anti-angiogenic effects of these compounds are believed to be mediated through the modulation of factors such as VEGF and IL-6. nih.gov
| Compound/Analog | Anti-angiogenic Activity | Reference |
| Thalidomide | Inhibits angiogenesis | sgul.ac.uknih.govfrontiersin.org |
| 5'-Hydroxythalidomide | Moderate anti-angiogenic activity in rat aortic ring assay | nih.gov |
| Lenalidomide and Pomalidomide | 2-3 times more potent anti-angiogenic activity than thalidomide | encyclopedia.pub |
Stereochemical Influences on Biological Activity
Thalidomide is a chiral molecule, existing as two enantiomers, (R)-thalidomide and (S)-thalidomide. oregonstate.eduacs.org These enantiomers can exhibit different biological activities. The (R)-enantiomer is primarily associated with the sedative effects of the drug, while the (S)-enantiomer is believed to be responsible for its teratogenic effects. oregonstate.edu However, the enantiomers can interconvert in vivo, making the administration of a single, pure enantiomer challenging in terms of maintaining its stereochemical integrity. acs.orgumich.edu
The stereochemistry of thalidomide and its analogs has a significant influence on their biological activity. For example, in the case of fluoro-thalidomide, the (S)-enantiomer displayed higher potency against a human myeloma cell line compared to the racemic mixture and the (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in the design of new thalidomide-based therapeutic agents.
The binding of the thalidomide enantiomers to CRBN also shows stereospecificity. The glutarimide ring of (S)-thalidomide adopts a specific conformation that is favorable for binding to the tri-tryptophan pocket of CRBN. nih.gov This structural insight helps to explain the differential activities of the enantiomers and provides a basis for the rational design of new CRBN-binding molecules with improved stereochemical stability and desired biological profiles.
Computational Chemistry and Molecular Modeling for Rational Design
Computational approaches are indispensable in the rational design of thalidomide derivatives, offering insights into their binding modes, stability, and the dynamic nature of their interactions with CRBN. These in silico methods accelerate the drug discovery process by predicting the effects of chemical modifications on the molecule's biological activity.
Ligand-Protein Docking Simulations
Ligand-protein docking simulations are a cornerstone of computational drug design, predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. For thalidomide derivatives, docking studies are crucial for understanding the key interactions within the CRBN binding pocket.
While specific docking studies for this compound are not extensively published, the principles of its interaction can be inferred from studies on analogous thalidomide derivatives and other CRBN ligands. The thalidomide moiety itself is known to bind within a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD), often referred to as the "tri-tryptophan pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400).
The glutarimide ring of thalidomide is essential for this interaction, forming hydrogen bonds with the backbone of residues within this pocket. The phthalimide ring is more solvent-exposed, making it an ideal point for the attachment of linkers, such as the 5'-O-C4-acid chain, without disrupting the primary binding interactions. In fact, the design of Proteolysis Targeting Chimeras (PROTACs) frequently utilizes this solvent-exposed region of the phthalimide ring for linker attachment nih.gov. The carboxylic acid group of the C4 linker in this compound is hypothesized to extend into the solvent, where it can potentially form additional interactions with surface residues of CRBN or be available for conjugation to other molecules in the context of PROTACs.
A study involving the synthesis of a thalidomide derivative with a carboxylic acid group (FR259625) for affinity-based target isolation demonstrated the viability of such a modification for CRBN binding nih.gov. This further supports the rationale that the C4-acid linker of this compound would not abrogate its affinity for CRBN. Docking simulations of similar thalidomide-based PROTAC precursors have shown that the linker's composition and attachment point are critical for maintaining the canonical binding mode of the thalidomide warhead while allowing the linker and the connected protein-of-interest ligand to adopt a conformation suitable for ternary complex formation.
| Parameter | Description | Inferred Findings for this compound |
| Binding Pocket | Hydrophobic pocket within the Thalidomide-Binding Domain (TBD) of CRBN. | The thalidomide moiety of the compound is expected to bind within this pocket. |
| Key Residues | Trp380, Trp386, Trp400, His378, Glu377 | The glutarimide ring likely forms hydrogen bonds with key residues, while the phthalimide ring is oriented towards the solvent. |
| Linker Orientation | The 5'-O-C4-acid linker extends from the phthalimide ring. | This orientation is predicted to be solvent-exposed, minimizing interference with the core binding interactions. |
| Binding Affinity | Estimated energy of the ligand-protein interaction. | While a specific value is not available, the structural similarity to known CRBN binders suggests a high binding affinity. |
Molecular Dynamics Simulations
MD simulations of lenalidomide, a well-known thalidomide analogue, in complex with CRBN have revealed important insights that can be extrapolated to this compound mdpi.com. These studies show that the ligand-CRBN complex reaches a stable state after a period of simulation, indicating a stable binding mode. The root-mean-square deviation (RMSD) of the protein backbone and the ligand are key metrics used to assess this stability.
The root-mean-square fluctuation (RMSF) of individual amino acid residues in CRBN can highlight regions of the protein that become more or less flexible upon ligand binding. For instance, the binding of lenalidomide has been shown to stabilize certain loops in the TBD. It is anticipated that this compound would induce a similar stabilization of the binding pocket.
| Simulation Parameter | Description | Anticipated Results for this compound |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | The CRBN-ligand complex is expected to show a stable RMSD profile after an initial equilibration period, confirming a stable binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Residues in the CRBN binding pocket are expected to exhibit lower RMSF values upon ligand binding, indicating stabilization. The C4-acid linker may show higher flexibility. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding between the glutarimide moiety and key CRBN residues is expected, confirming the stability of the core interaction. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | The C4-acid linker is predicted to have a high SASA, indicating its solvent exposure and availability for further interactions or chemical modification. |
Preclinical Pharmacological Investigations of Thalidomide 5 O C4 Acid
In Vitro Cellular Assays
Evaluation of Cell Proliferation and Viability in Disease-Relevant Cell Lines
The anti-proliferative activity of thalidomide (B1683933) and its derivatives is a cornerstone of their therapeutic potential, particularly in oncology. nih.govsciencedaily.com Studies have demonstrated that thalidomide can inhibit the proliferation of various cancer cell lines, including those of multiple myeloma, pancreatic cancer, and osteosarcoma. nih.govnih.govnih.gov For instance, in pancreatic cancer cell lines such as Capan-2 and SW1990, thalidomide induced a dose- and time-dependent inhibition of cell viability. nih.gov Similarly, in osteosarcoma cell lines MG-63 and U2OS, thalidomide was shown to inhibit proliferation in a concentration- and time-dependent manner. nih.gov The mechanism behind this often involves the induction of apoptosis or cell cycle arrest. nih.govselleckchem.com
While direct data on Thalidomide-5'-O-C4-acid is not extensively available, the known effects of the parent compound, thalidomide, provide a framework for its expected activity. The anti-proliferative effects of thalidomide are linked to its ability to modulate various cellular pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of growth factors such as IL-6, which is crucial for multiple myeloma cell growth. nih.gov
Table 1: Effect of Thalidomide on Cancer Cell Line Proliferation This table is representative of the effects of the parent compound, thalidomide, and provides a basis for the expected activity of its derivatives.
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Capan-2 | Pancreatic Cancer | Dose- and time-dependent inhibition of cell viability | nih.gov |
| SW1990 | Pancreatic Cancer | Dose- and time-dependent inhibition of cell viability | nih.gov |
| MG-63 | Osteosarcoma | Concentration- and time-dependent inhibition of proliferation | nih.gov |
| U2OS | Osteosarcoma | Concentration- and time-dependent inhibition of proliferation | nih.gov |
| Multiple Myeloma Cells | Multiple Myeloma | Inhibition of proliferation | nih.gov |
| HeLa | Cervical Cancer | Suppression of cell viability | nih.gov |
Assessment of Immunomodulatory Effects in Immune Cell Models
Thalidomide and its analogs are well-recognized for their immunomodulatory properties, which contribute significantly to their therapeutic effects. nih.gov These compounds can influence the activity of various immune cells and the production of cytokines. nih.gov One of the key immunomodulatory actions of thalidomide is the inhibition of tumor necrosis factor-alpha (TNF-α) production by monocytes. selleckchem.com Furthermore, thalidomide can act as a costimulator for T cells, enhancing their proliferation and the production of cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). selleckchem.comnih.gov
In the context of immune cell models, thalidomide has been shown to selectively suppress the proliferation of CD4+ effector T cells in a dose-dependent manner. nih.gov This suggests a potential role in modulating immune responses in various disease states. The immunomodulatory effects of thalidomide are complex and can be either stimulatory or inhibitory depending on the specific cellular context. nih.gov While specific data for this compound is limited, its structural relationship to thalidomide suggests it may share similar immunomodulatory activities.
Angiogenesis Inhibition Assays
The anti-angiogenic properties of thalidomide are a critical aspect of its anticancer activity. nih.govsgul.ac.uk Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govnih.gov Various in vitro assays are employed to evaluate the anti-angiogenic potential of compounds, including the endothelial cell tube formation assay and the rat aortic ring assay. nih.govnih.gov
In endothelial cell tube formation assays using human umbilical vein endothelial cells (HUVECs), thalidomide has been shown to decrease the formation of capillary-like structures. nih.govfrontiersin.org This inhibition is often linked to a reduction in the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govfrontiersin.org
The rat aortic ring assay is another model used to assess angiogenesis. In this assay, small rings of rat aorta are cultured in a matrix, and the outgrowth of new microvessels is measured. While thalidomide itself has shown minimal direct effects in this assay, some of its metabolites, such as 5'-OH-thalidomide, have demonstrated moderate anti-angiogenic activity at high concentrations. nih.gov This suggests that the metabolic conversion of thalidomide derivatives may be important for their anti-angiogenic effects. nih.govnih.gov
Table 2: Anti-Angiogenic Activity of Thalidomide and its Metabolites in In Vitro Assays
| Assay | Compound | Observation | Reference |
|---|---|---|---|
| Endothelial Cell Tube Formation | Thalidomide | Decreased number of formed capillary tubes | nih.gov |
| Endothelial Cell Tube Formation | Thalidomide | Inhibited endothelial tube formation | frontiersin.org |
| Rat Aortic Ring Assay | 5'-OH-thalidomide | Moderate anti-angiogenic activity at high concentrations | nih.gov |
Ex Vivo Model Systems
Assessment of Biological Activity in Organotypic Culture Models
Ex vivo organotypic culture models provide a valuable platform for studying the effects of therapeutic agents in a more physiologically relevant context than traditional 2D cell cultures. nih.gov These models preserve the three-dimensional architecture and cellular heterogeneity of the original tissue. nih.gov
The human saphenous vein angiogenesis assay is an example of an ex vivo model used to study angiogenesis. nih.gov In studies evaluating thalidomide and its metabolites, no significant activity was observed for 5'-OH-thalidomide in the human saphenous vein assay. nih.gov This finding raises the possibility of species-specific differences in the activity of thalidomide metabolites, as the same compound showed activity in the rat aortic ring assay. nih.gov The complexity of isolating and evaluating a single biologically active agent is highlighted by these findings. nih.gov
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo animal models are indispensable for evaluating the systemic efficacy and potential therapeutic applications of new compounds before they can be considered for human trials. nih.gov These models allow for the assessment of a drug's activity within a complete biological system.
Thalidomide and its analogs have been evaluated in various animal models for a range of diseases, including cancer and inflammatory conditions. nih.govnih.gov For instance, in a rabbit cornea micropocket assay, thalidomide was shown to inhibit angiogenesis induced by basic fibroblast growth factor. nih.gov In mouse models, thalidomide has demonstrated anti-angiogenic and anti-inflammatory properties. nih.govnih.gov
Efficacy in Disease Models (e.g., tumor xenograft models, inflammatory models)
No published studies detailing the efficacy of this compound in tumor xenograft models or inflammatory models were found. Therefore, no data on its potential anti-cancer or anti-inflammatory activity in these preclinical settings can be provided.
Evaluation of Neuroinflammation Modulation in Rodent Models
There is no available research on the evaluation of this compound in rodent models of neuroinflammation. Its effects on glial cell activation, cytokine production, or other markers of neuroinflammation have not been reported in the scientific literature.
Preclinical Pharmacokinetics and Metabolism of Thalidomide 5 O C4 Acid
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
There is no specific information available in the scientific literature regarding the ADME properties of Thalidomide-5'-O-C4-acid in any preclinical species.
Identification and Characterization of Metabolites
No studies have been published that identify or characterize the metabolites of this compound.
Role of Enzymatic Pathways (e.g., Cytochrome P450 enzymes)
Information regarding the involvement of Cytochrome P450 enzymes in the metabolism of this compound is not available.
Non-Enzymatic Hydrolysis Pathways
There are no published data on the non-enzymatic hydrolysis pathways of this compound.
Bioactivity Assessment of Major Metabolites in Preclinical Models
As no metabolites of this compound have been identified, there is no research on their bioactivity in preclinical models.
Interspecies Differences in Pharmacokinetic Profiles and Metabolic Fate
There is no information available to compare the pharmacokinetic profile and metabolic fate of this compound across different preclinical species.
Analytical Methodologies for Research and Preclinical Studies
Quantitative Determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantitative analysis of thalidomide (B1683933) derivatives and PROTACs in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its superior sensitivity and selectivity. wuxiapptec.comnih.govwuxiapptec.com Bioanalytical methods are developed to measure concentrations in plasma, serum, and tissue homogenates, which is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. wuxiapptec.comdrugdiscoverytrends.com
The process typically begins with sample preparation, often involving protein precipitation with acetonitrile (B52724) or liquid-liquid extraction to isolate the analyte from the complex biological matrix. spandidos-publications.comnih.gov The extract is then injected into an HPLC system, where the compound is separated from other components on a reversed-phase column, such as a C18. nih.govspandidos-publications.com The mobile phase is usually a gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to enhance protonation and ionization. nih.govspandidos-publications.comresearchgate.net
Detection by a triple quadrupole mass spectrometer is performed in Multiple Reaction Monitoring (MRM) mode. nih.govspandidos-publications.com In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This high specificity minimizes interference from matrix components. While specific MRM transitions for Thalidomide-5'-O-C4-acid are established during method development, analogous transitions for thalidomide itself (e.g., m/z 259.1 → 84.0) or its hydroxylated metabolites (e.g., m/z 273.2 → 146.1) illustrate the technique's application. spandidos-publications.comnih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. spandidos-publications.comnih.gov
Table 1: Representative LC-MS/MS Parameters for Analysis of a Thalidomide Analogue
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 50 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile nih.gov |
| Flow Rate | 0.5 - 0.9 mL/min spandidos-publications.comresearchgate.net |
| Injection Volume | 20 µL spandidos-publications.com |
| Column Temperature | 40 °C nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion ([M+H]⁺) | Analyte-specific (e.g., 259.1 for Thalidomide) spandidos-publications.comnih.gov |
| Product Ion | Analyte-specific (e.g., 84.0 for Thalidomide) spandidos-publications.comnih.gov |
| Collision Energy | Optimized for specific transition |
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely accessible method for determining the purity of this compound and quantifying it in bulk materials or non-biological samples. nih.gov This technique is essential for quality control during synthesis and formulation. nih.gov
The method typically employs a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.gov A segmented isocratic or gradient elution program can be used to effectively separate the main compound from any impurities, starting materials (like glutamine), or degradation products. nih.govwaters.com UV detection is set at a wavelength where the phthalimide (B116566) chromophore of the thalidomide structure shows strong absorbance, typically around 220 nm. nih.gov
Method validation confirms specificity, with linearity often established over a relevant concentration range. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are determined to define the sensitivity of the method. nih.govnih.gov For instance, a validated method for thalidomide in plasma reported an LOD of 0.05 µg/mL. nih.gov
Table 2: Example HPLC-UV Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile / 10mM Ammonium (B1175870) Acetate Buffer (pH 5.5) (25:75 v/v) nih.gov |
| Flow Rate | 1.5 mL/min nih.gov |
| Detection Wavelength | 220 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 20 µL |
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry, especially high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS), is indispensable for identifying metabolites of thalidomide-based compounds in preclinical studies. aacrjournals.orgaacrjournals.orgnih.gov After administration of the parent drug, biological samples like plasma and urine are analyzed to detect and identify biotransformation products. aacrjournals.orgaacrjournals.org
The analysis can identify various metabolic pathways, including hydrolysis of the glutarimide (B196013) or phthalimide rings and hydroxylation on the aromatic or aliphatic parts of the molecule. aacrjournals.orgaacrjournals.orgnih.govembopress.org For example, studies on thalidomide have identified multiple hydrolysis products and hydroxylated metabolites, such as 5-hydroxythalidomide (B1239145). aacrjournals.orgaacrjournals.orgnih.govembopress.org The accurate mass measurements provided by HRMS allow for the prediction of elemental compositions for observed metabolite peaks. nih.gov Subsequent MS/MS fragmentation analysis helps to pinpoint the site of metabolic modification, confirming the structure of the metabolite. nih.gov This metabolite profiling is crucial for understanding the complete disposition of the drug and identifying any potentially active or toxic metabolites. aacrjournals.org
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, HRMS)
A combination of spectroscopic techniques is required for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural analysis. nih.govacs.org ¹H NMR spectra provide information on the chemical environment of protons, while ¹³C NMR details the carbon framework. acs.org Two-dimensional NMR experiments (like COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the C4-acid linker's structure and its attachment point to the thalidomide moiety. acs.org
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule. researchgate.net The spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), the imide groups (N-H and C=O stretches), and the aromatic ring system.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to determine its elemental formula with high confidence. acs.org This is a critical step in confirming the identity of the synthesized compound.
Table 3: Key Spectroscopic Data for Structural Confirmation
| Technique | Information Provided |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry acs.org |
| 2D NMR (COSY, HMBC) | Confirms bonding between protons and carbons, confirming linker attachment acs.org |
| FTIR | Identification of key functional groups (e.g., -COOH, -C=O, N-H) researchgate.net |
| HRMS | Accurate mass measurement for elemental composition determination acs.org |
Advanced Research Applications and Future Directions for Thalidomide 5 O C4 Acid
Integration into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues
The primary application of Thalidomide-5'-O-C4-acid is in the construction of PROTACs. Thalidomide (B1683933) and its derivatives are known to function as "molecular glues," mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their degradation. cellgs.com This mechanism is the foundation for its use in PROTAC technology, which expands this principle to a wider range of proteins. researchgate.netjst.go.jp
This compound serves as a crucial building block in the synthesis of PROTACs. A PROTAC is a hetero-bifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov In this architecture, this compound functions as the precursor to the E3 ligase ligand.
The carboxylic acid group (-C4-acid) is a key functional handle. It provides a convenient attachment point for the chemical linker, which is then connected to the ligand for the target protein. medchemexpress.com The synthesis involves coupling the thalidomide derivative to one end of the linker and the POI ligand to the other. A common strategy is the use of solid-phase synthesis, where a thalidomide moiety is preloaded onto a resin, allowing for the efficient and rapid assembly of various PROTACs by conjugating different POI ligands. rsc.org This modular approach enables the creation of libraries of PROTACs for screening and optimization.
| Component | Function in PROTAC | Key Feature of this compound |
| Thalidomide Moiety | Recruits the Cereblon (CRBN) E3 Ubiquitin Ligase | Binds to the substrate receptor of the CRL4CRBN complex. nih.gov |
| -C4-acid Linker Precursor | Provides an attachment point for the linker | The carboxylic acid enables covalent bond formation with the linker chain. |
| Resulting Conjugate | Forms one half of the final PROTAC molecule | Acts as the E3 ligase-recruiting component. |
Once synthesized into a PROTAC, the thalidomide-based conjugate is instrumental in targeted protein degradation (TPD) research. The resulting PROTAC molecule brings the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination of the target and its subsequent destruction by the proteasome. cellgs.com This technology has proven valuable for studying the function of specific proteins and for validating them as therapeutic targets. nih.gov
Researchers utilize these PROTACs to degrade proteins that have historically been considered "undruggable," such as transcription factors and scaffolding proteins, which often lack the well-defined active sites required for traditional inhibitor drugs. cellgs.com The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules, potentially leading to more profound and durable biological effects than traditional inhibitors. cellgs.com
Exploration of Novel Binding Partners and Signaling Pathways
The discovery that thalidomide and its analogs mediate their effects through CRBN has spurred research into identifying the full range of proteins that can be targeted for degradation. nih.govnih.gov These drug-dependent "neosubstrates" are not the natural targets of CRBN but are recognized by the ligase only in the presence of the thalidomide-based molecule. researchgate.net
Initial research identified the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as key neosubstrates responsible for the anti-myeloma effects of related drugs. nih.gov Further studies have expanded this list to include other proteins involved in development and disease, such as SALL4, p63, and promyelocytic leukemia zinc finger (PLZF). nih.govnih.gov
Current research focuses on systematically screening for new binding partners. By using derivatives in cellular models, scientists have been able to identify previously unknown proteins, particularly within the C2H2 zinc finger transcription factor family, that are vulnerable to drug-induced degradation. broadinstitute.org This exploration opens up new avenues for understanding fundamental biology and for identifying novel therapeutic targets. broadinstitute.org The modulation of these targets can impact various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), and nuclear factor kappa B (NF-κB). drugbank.com
| Neosubstrate | Associated Effect/Pathway | Reference |
| Ikaros (IKZF1) / Aiolos (IKZF3) | Anti-myeloma and immunomodulatory effects | nih.gov |
| SALL4 / p63 | Teratogenic effects, developmental pathways | nih.govnih.gov |
| PLZF | Teratogenicity | nih.gov |
| CK1α | Anti-myelodysplastic syndrome effect | researchgate.net |
| C2H2 Zinc Finger Proteins | Potential new targets for cancer therapy | broadinstitute.org |
Development of Next-Generation Thalidomide Derivatives with Enhanced Selectivity
A key goal in the field is to engineer next-generation derivatives with improved properties. The substrate selectivity of a thalidomide-based degrader is highly dependent on the specific chemical structure of the molecule that binds to CRBN. nih.gov Even small modifications can alter which proteins are recruited for degradation. nih.gov This provides an opportunity to design new molecules with enhanced selectivity for a desired target protein, while avoiding the degradation of off-target proteins that may cause unwanted side effects. researchgate.net
Researchers are creating novel derivatives, such as those based on a phenyl dihydrouracil (B119008) scaffold, which lack the chiral center found in thalidomide and may have different degradation profiles. Computational and biochemical screening methods are used to test these new compounds against large libraries of proteins, allowing for the identification of molecules that can selectively degrade specific transcription factors or other cancer-related proteins. broadinstitute.orgsciencedaily.com The aim is to create highly specific drugs that target only the proteins driving a particular disease. broadinstitute.org
Potential for Combination Therapies in Preclinical Disease Models
The unique mechanism of thalidomide-based degraders makes them promising candidates for combination therapies in preclinical studies. By targeting and eliminating key survival proteins, these agents can potentially synergize with other cancer treatments. Preclinical evaluations suggest that combining thalidomide derivatives with modulators of key signaling pathways could enhance therapeutic effects, possibly at lower drug dosages, which may in turn reduce toxicity. drugbank.com
For instance, in multiple myeloma, resistance to immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) is a significant clinical challenge. nih.gov Preclinical models are being used to test new thalidomide analogs in combination with existing standard-of-care agents to determine if they can resensitize resistant tumors or achieve a deeper therapeutic response.
Overcoming Preclinical Resistance Mechanisms through Novel Derivative Design
Acquired or intrinsic resistance to thalidomide-based therapies is a major focus of preclinical research. nih.gov Resistance can arise through various mechanisms, including mutations in the CRBN protein or changes in the expression of downstream target proteins. To address this, scientists are designing novel derivatives intended to overcome these resistance mechanisms.
One promising approach involves the development of polyfluorinated thalidomide analogs. In preclinical studies, certain lead compounds from this class have demonstrated potent anti-myeloma activity in models of acquired IMiD resistance. nih.gov Notably, some of these new analogs appear to exert their effects through a CRBN-independent mechanism, providing a potential way to bypass resistance caused by CRBN mutations. nih.gov Additionally, newer CRBN E3 ligase modulators, such as iberdomide (B608038) (CC-220), have shown potent activity in preclinical models of multiple myeloma that are resistant to both lenalidomide and pomalidomide. jst.go.jp This highlights the potential of rational drug design to create next-generation compounds that can effectively treat resistant cancers. sciencedaily.com
Challenges and Opportunities in the Translational Research of this compound and Related Compounds
The journey of thalidomide from a notorious teratogen to a valuable therapeutic has paved the way for the development of a new generation of immunomodulatory drugs (IMiDs). ewadirect.comspandidos-publications.com The exploration of novel analogs, such as this compound, presents a landscape of both significant hurdles and promising prospects in translational research. These efforts are aimed at refining the therapeutic window, enhancing efficacy, and expanding the clinical applications of this class of compounds. encyclopedia.pubcitystgeorges.ac.uk
Translational research for this compound and its relatives is fundamentally shaped by the complex history and multifaceted biological activities of the parent compound, thalidomide. nih.govnih.gov Key challenges include navigating the persistent issue of teratogenicity, addressing other adverse effects, overcoming physicochemical limitations, and optimizing synthetic pathways. encyclopedia.pubmedicalnewstoday.com Conversely, these challenges are matched by opportunities to modulate the immunomodulatory, anti-inflammatory, and anti-angiogenic properties of thalidomide to develop safer and more effective treatments for a range of diseases. nih.govrsc.org
A significant area of investigation involves modifications to the phthaloyl ring of the thalidomide structure. researchgate.net The introduction of a C4-acid at the 5'-O-position, as in this compound, represents a strategic chemical alteration. While specific research on this compound is not extensively documented in publicly available literature, the challenges and opportunities can be extrapolated from studies on related analogs. For instance, the synthesis of a thalidomide derivative bearing a carboxylic acid group, FR259625, was instrumental in identifying cereblon (CRBN) as a primary target of thalidomide. nih.gov This demonstrates the feasibility of creating such acidic derivatives and their utility in research.
The addition of a carboxylic acid moiety can profoundly influence the compound's physicochemical properties. It may enhance water solubility, a known limitation of thalidomide, but could also impact cell membrane permeability and oral bioavailability. encyclopedia.pub Striking the right balance between these properties is a critical challenge in the development of clinically viable drugs.
Furthermore, the structure-activity relationship (SAR) of thalidomide analogs is highly sensitive to substitutions on the phthaloyl ring. researchgate.netnih.gov Minor changes can significantly alter the biological activity, including the potency of TNF-α inhibition and the interaction with the CRBN E3 ubiquitin ligase complex. nih.gov This sensitivity presents both a challenge in predicting the biological effects of novel analogs and an opportunity to fine-tune their activity towards specific therapeutic targets while minimizing off-target effects. nih.gov
The development of analogs like lenalidomide and pomalidomide, which feature modifications to the phthaloyl ring, has demonstrated the potential to enhance therapeutic efficacy and improve safety profiles compared to thalidomide. citystgeorges.ac.ukresearchgate.net These successes provide a strong rationale for exploring further modifications, such as the introduction of an acidic side chain in this compound.
The translational path for such a compound would necessitate rigorous preclinical evaluation to characterize its pharmacokinetics, pharmacodynamics, and toxicology. A key challenge remains the species-specific nature of thalidomide's teratogenicity, which complicates preclinical safety assessment. medicalnewstoday.comresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of Thalidomide-5'-O-C4-acid while ensuring reproducibility?
- Methodological Answer : Synthesis optimization should follow protocols for thalidomide derivatives, emphasizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the alkylation step at the 5'-O position requires precise stoichiometric control to avoid side reactions. Detailed characterization using -NMR and LC-MS is critical to confirm structural integrity . To ensure reproducibility, document all parameters (e.g., pH, reaction time) and adhere to guidelines for experimental reporting, such as separating primary data from supplementary materials .
Q. What analytical techniques are most reliable for characterizing this compound's purity and stability?
- Methodological Answer : Use HPLC with UV detection (λ = 220–280 nm) to assess purity, coupled with mass spectrometry for molecular weight confirmation. Stability studies should include accelerated degradation tests under varying pH and temperature conditions. For polymorphic forms, employ X-ray crystallography or differential scanning calorimetry (DSC). Ensure compliance with journal standards by reporting detection limits and validation parameters (e.g., linearity, recovery rates) .
Advanced Research Questions
Q. How does this compound's linker length influence its efficacy in targeted protein degradation?
- Methodological Answer : The C4 alkyl linker balances steric flexibility and binding affinity to Cereblon (CRBN), an E3 ubiquitin ligase. Conduct comparative studies with varying linker lengths (e.g., C2, C6 analogs) using surface plasmon resonance (SPR) to quantify CRBN binding kinetics. Pair this with cellular assays (e.g., Western blotting for ubiquitination markers) to correlate structural modifications with degradation efficiency .
Q. What strategies mitigate batch-to-batch variability in this compound during in vivo studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including statistical DOE (Design of Experiments) to identify critical process parameters. Use orthogonal analytical methods (e.g., -NMR for carbon backbone consistency) for batch validation. For in vivo studies, standardize formulation protocols (e.g., solvent systems, lyophilization conditions) to minimize pharmacokinetic variability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific CRBN expression levels or off-target effects. Design a multi-omics approach:
- Quantify CRBN protein levels via ELISA or flow cytometry.
- Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Validate using CRISPR knockouts of putative off-target genes.
Report findings with transparent statistical thresholds (e.g., p < 0.01, FDR correction) and cross-reference with existing literature .
Q. What computational tools are effective for predicting this compound's metabolic pathways?
- Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or CypReact to model cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and UPLC-MS/MS metabolite profiling. Cross-validate results with structural analogs, such as 5-hydroxythalidomide, to identify conserved metabolic hotspots .
Methodological and Reproducibility Considerations
Q. How should researchers document experimental protocols for this compound to meet FAIR data standards?
- Methodological Answer : Follow metadata standards such as ISA-Tab for experimental workflows, including raw data (e.g., chromatograms, spectra), processing scripts, and instrument calibration logs. Use repositories like Zenodo or ChEMBL for public deposition, ensuring persistent identifiers (DOIs) and machine-readable formats. Reference ontology terms (e.g., ChEBI for chemical identity) to enhance interoperability .
Q. What are best practices for troubleshooting low yields in this compound synthesis?
- Methodological Answer : Systematically isolate intermediates to identify bottlenecks (e.g., hydrolysis of the ester linkage). Use -NMR (if applicable) or inline IR spectroscopy to monitor reaction progress. Optimize purification via preparative HPLC with gradient elution. Document failed attempts in supplementary materials to guide future researchers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
